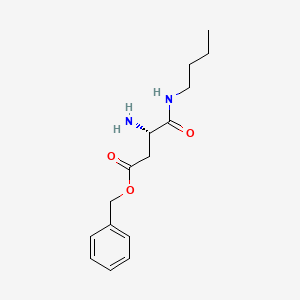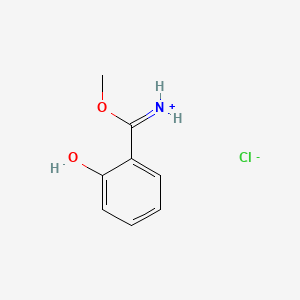![molecular formula C17H29Si2 B14591180 (2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl CAS No. 61211-91-4](/img/structure/B14591180.png)
(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl is a complex organosilicon compound This compound features a unique structure that combines a dimethylbutenyl group, a methyl group, and a trimethylsilyl-substituted phenyl group attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl typically involves multiple steps:
Formation of the Dimethylbutenyl Group: This can be achieved through the alkylation of a suitable precursor, such as 2,3-dimethylbut-3-en-1-ol, using a strong base like sodium hydride (NaH) and an alkyl halide.
Attachment of the Trimethylsilyl-Substituted Phenyl Group: This step involves the reaction of a trimethylsilyl-substituted phenyl halide with a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound.
Coupling with Silicon: The final step is the coupling of the dimethylbutenyl and trimethylsilyl-substituted phenyl groups with a silicon source, such as chlorosilane, under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, alkoxides
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives
Reduction: Formation of reduced silanes
Substitution: Formation of substituted organosilicon compounds
科学研究应用
(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of (2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl involves its interaction with molecular targets through its functional groups. The silicon atom can form strong bonds with various elements, facilitating the formation of stable complexes. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate biological pathways. The dimethylbutenyl group can participate in various chemical reactions, contributing to the compound’s overall reactivity.
相似化合物的比较
Similar Compounds
(2,3-Dimethylbut-3-en-1-yl)(methyl)phenylsilyl: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methylphenyl]silyl: Similar structure but without the trimethylsilyl substitution, affecting its chemical properties.
(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-trimethylsilylphenyl]silyl: Contains a trimethylsilyl group but differs in the position of substitution on the phenyl ring.
Uniqueness
The presence of the trimethylsilyl group in (2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl imparts unique properties, such as increased lipophilicity and stability, making it distinct from other similar compounds
属性
CAS 编号 |
61211-91-4 |
|---|---|
分子式 |
C17H29Si2 |
分子量 |
289.6 g/mol |
InChI |
InChI=1S/C17H29Si2/c1-13(2)15(4)12-18(5)16-10-9-14(3)11-17(16)19(6,7)8/h9-11,15H,1,12H2,2-8H3 |
InChI 键 |
GPONNCPXRNGJDJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)[Si](C)CC(C)C(=C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



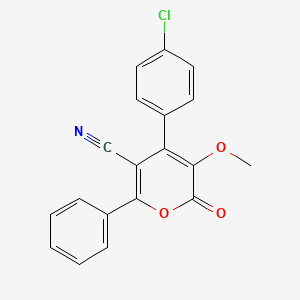
![1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B14591108.png)

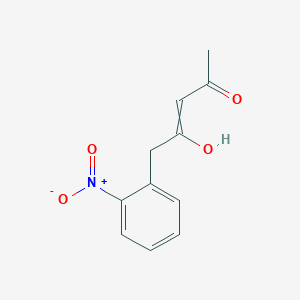
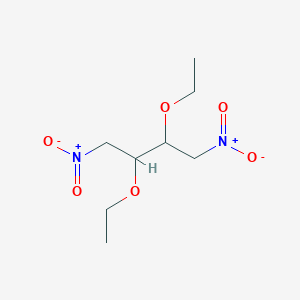
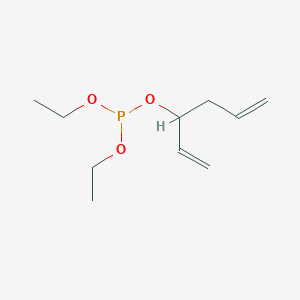
![3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine](/img/structure/B14591151.png)
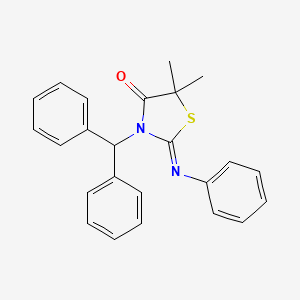
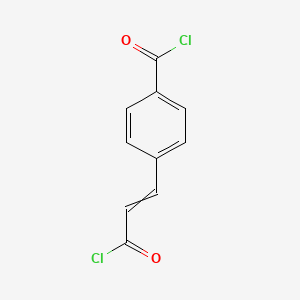
![4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile](/img/structure/B14591167.png)
